![molecular formula C17H19ClN4O4S B019030 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-22-2](/img/structure/B19030.png)
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
Preparation Methods
Synthetic Routes and Methodologies
Alternative Chlorosulfonation Approaches
A patent by outlines a generalized method for preparing pyrazolopyrimidinone derivatives, including intermediates analogous to Compound 3. The protocol involves:
-
Chlorosulfonation : Treatment of a pyrazolamide precursor with chlorosulfonic acid under reflux conditions.
-
Primary Amine Reaction : The chlorosulfonated intermediate is reacted with a primary amine (e.g., N-methylpiperazine) to form sulfonamide derivatives.
While this method is broader in scope, it lacks the granular detail provided by , particularly regarding temperature control and stoichiometric ratios.
Optimization of Reaction Parameters
Temperature and Stoichiometry
The exothermic nature of chlorosulfonation necessitates precise temperature control. Elevated temperatures (>30°C) risk decomposition of Compound 3, while suboptimal mixing at low temperatures (<0°C) leads to incomplete reactions. The molar ratio of thionyl chloride to Compound 2 (1:1) is critical to avoid over-chlorination .
Solvent and Quenching Strategy
Chlorosulfonic acid acts as both a solvent and reactant, eliminating the need for additional solvents. Quenching with ice ensures rapid cooling, preventing hydrolysis of the sulfonyl chloride group. Dichloromethane is preferred for extraction due to its immiscibility with aqueous phases and low polarity, which stabilizes Compound 3 .
Analytical Characterization
Compound 3 is characterized using spectroscopic and chromatographic techniques:
-
Infrared (IR) Spectroscopy : Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride formation .
-
NMR Spectroscopy :
-
¹H-NMR : A singlet at δ 3.75 ppm corresponds to the N-methyl group, while multiplet signals between δ 1.13–1.18 ppm (t, 3H) and δ 2.51–2.55 ppm (m, 2H) verify the n-propyl side chain .
-
¹³C-NMR : A carbonyl carbon at δ 160.2 ppm and aromatic carbons between δ 115–150 ppm align with the pyrazolopyrimidinone scaffold .
-
-
High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 455.0921 (calculated for C₁₉H₂₁ClN₄O₃S: 455.0924) confirms the molecular formula .
Comparative Analysis of Synthesis Methods
The table below contrasts the two primary methodologies for synthesizing Compound 3:
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydro-15-keto Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: The reduction process involves the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various derivatives of Prostaglandin E2, which can be used in further biochemical studies .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H19ClN4O4S
- Molecular Weight : 410.875 g/mol
- Structure : The compound features a pyrazolo[4,3-d]pyrimidin core, which is known for its biological activity.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways, making it a candidate for further investigation in cancer therapy1.
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. This suggests that 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one may also exhibit similar properties2.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research into its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) could reveal its potential in treating proliferative diseases3.
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry examined a series of pyrazolo[4,3-d]pyrimidine derivatives for anticancer activity. The results indicated that modifications to the sulfonyl group significantly enhanced the cytotoxicity against breast cancer cell lines. The specific compound under discussion was noted for its promising IC50 values4.
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, researchers tested several pyrazolo compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the ethoxy group contributed to increased activity against certain bacterial strains, indicating the potential utility of this compound in developing new antibiotics5.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application:
Mechanism of Action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin E2 involves its interaction with specific receptors and enzymes. Unlike Prostaglandin E2, this compound does not effectively bind to the Prostaglandin E2 receptors EP2 and EP4. Instead, it is metabolized through a pathway involving 15-oxo-PG Δ13 reductase . This pathway is crucial for regulating the levels of Prostaglandin E2 in the body and its associated physiological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- CAS Number : 139756-22-2
- Molecular Formula : C₁₇H₁₉ClN₄O₄S
- Synonyms: 3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl Chloride .
Role in Synthesis :
This compound is a critical intermediate in the synthesis of sildenafil citrate (Viagra®), a phosphodiesterase type 5 (PDE5) inhibitor. It reacts with N-methylpiperazine to form the active pharmaceutical ingredient (API) sildenafil, which is then crystallized as the citrate salt .
Structural Features :
The molecule consists of a pyrazolo[4,3-d]pyrimidin-7-one core substituted with:
- A 5-chlorosulfonyl group at the 5-position of the phenyl ring.
- A 2-ethoxy group on the phenyl ring.
- A methyl group at the 1-position and a propyl chain at the 3-position of the pyrazole ring .
Physicochemical Properties :
- Reactivity : The chlorosulfonyl group (–SO₂Cl) is highly reactive, enabling nucleophilic substitution reactions (e.g., with amines) to form sulfonamides .
- Synthetic Challenges : During synthesis, incomplete conversion to the sulfonyl chloride can result in residual sulfonic acid impurities, necessitating optimization with thionyl chloride to achieve >90% yield .
Structural Analogues and Derivatives
The table below compares key structural and functional attributes of the target compound with related molecules:
Key Structural and Functional Differences
Core Modifications: The target compound lacks the 4-methylpiperazine moiety found in sildenafil, making it a non-pharmacologically active intermediate. Its chlorosulfonyl group is replaced by piperazinylsulfonyl in sildenafil via substitution . Compound 12 replaces the phenyl ring with a thienyl ring, which may alter electronic properties and binding affinity to PDE5 .
Pharmacological Activity: Sildenafil and udenafil are potent PDE5 inhibitors due to their sulfonamide-linked heterocyclic amines, which enhance binding to the enzyme’s catalytic site .
Synthetic Utility :
- The target compound ’s chlorosulfonyl group enables scalable synthesis of sildenafil. Optimized processes using thionyl chloride reduce sulfonic acid impurities (<2%) and improve yields (70% → 90%) .
- Udenafil ’s synthesis involves a distinct sulfonamide group (–SO₂NH–CH₂–pyrrolidine), contributing to its prolonged half-life (~11–13 hours vs. sildenafil’s 4 hours) .
Physicochemical and Pharmacokinetic Contrasts
Property | Target Compound | Sildenafil Citrate | Udenafil |
---|---|---|---|
Molecular Weight | 418.88 g/mol | 666.70 g/mol (salt) | 516.657 g/mol |
Water Solubility | Low (reactive intermediate) | High (citrate salt) | Moderate |
Bioactivity | None (intermediate) | IC₅₀ PDE5 = 3.5 nM | IC₅₀ PDE5 = 5.2 nM |
Half-Life | N/A | ~4 hours | ~11–13 hours |
Research Findings and Implications
- Synthetic Optimization : highlights the importance of thionyl chloride in minimizing sulfonic acid impurities during the target compound’s synthesis, ensuring high-purity sildenafil production .
- Structure-Activity Relationship (SAR) : The sulfonamide group’s nature (e.g., piperazinyl in sildenafil vs. pyrrolidinyl in udenafil) critically influences PDE5 selectivity, potency, and pharmacokinetics .
- Regulatory Considerations : Impurity profiles of intermediates like the target compound are rigorously controlled to meet pharmaceutical standards, as residual sulfonic acids can affect drug stability .
Biological Activity
The compound 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a derivative of the pyrazolo[4,3-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 341.84 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its potential as a scaffold in drug design.
1. Anticancer Activity
Several studies have indicated that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- A series of compounds related to the pyrazolo[4,3-d]pyrimidine scaffold were evaluated for their inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent compounds showed IC values in the low nanomolar range (45–97 nM) against these cell lines .
Compound | Cell Line | IC (nM) |
---|---|---|
14 | MCF-7 | 45 |
14 | HCT116 | 6 |
15 | HepG2 | 48 |
These findings suggest that modifications to the pyrazolo[4,3-d]pyrimidine structure can enhance anticancer activity through mechanisms such as CDK2 inhibition .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activities : Pyrazole derivatives have shown potent antibacterial and antifungal activities. For example, a related pyrazole derivative exhibited an MIC of 0.12 µg/mL against Shigella flexneri, outperforming standard antibiotics like gentamicin .
3. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes:
- Factor Xa Inhibition : Compounds based on the pyrazolo[4,3-d]pyrimidinone framework have been identified as potent inhibitors of factor Xa, a key enzyme in the coagulation cascade. These inhibitors displayed selectivity and oral bioavailability, making them promising candidates for anticoagulant therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of electron-withdrawing groups (like sulfonyl) enhances binding affinity to target receptors.
- Modifications at the phenyl ring influence both potency and selectivity towards different biological targets .
Case Study 1: Anticancer Activity Assessment
In a recent study, a library of pyrazolo[4,3-d]pyrimidine derivatives was synthesized and tested against various cancer cell lines. Compound 14 demonstrated significant cytotoxicity with an IC value of 6 nM against HCT116 cells. Molecular docking studies indicated that this compound effectively binds to the CDK2 active site, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of related pyrazole derivatives against common pathogens. The study highlighted that certain derivatives displayed MIC values significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity yields of this compound?
To optimize synthesis, employ a stepwise approach:
- Intermediate Preparation : Start with pyrazole-3-carbonitrile derivatives and react with ethyl 5-methylfuran-2-carboximidate hydrochloride under anhydrous conditions (120°C, 2 hours) to form the pyrazolo[4,3-d]pyrimidine core .
- Functionalization : Introduce the chlorosulfonyl group via electrophilic substitution using chlorosulfonic acid, ensuring controlled temperature (0–5°C) to minimize side reactions .
- Purification : Use preparative TLC (chloroform/methanol, 9:1) or column chromatography with silica gel to isolate the product. Confirm purity via HPLC (>98%) .
Q. How can discrepancies in NMR spectral data for this compound be resolved?
- 2D NMR Techniques : Use NOESY or HSQC to resolve overlapping signals, particularly for protons near the chlorosulfonyl and ethoxyphenyl groups. For example, NOESY confirmed spatial proximity between H-3 and CH2 protons in related analogs .
- Deuteration Studies : Compare spectra with deuterated analogs (e.g., methyl-d3 derivatives) to assign ambiguous peaks .
- X-ray Crystallography : Validate assignments using single-crystal structures, as done for structurally similar pyrazolo[4,3-d]pyrimidines .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence metabolic stability in aqueous environments?
- Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 7.4 and 1.2) at 37°C. Monitor degradation via LC-MS, noting that the sulfonyl chloride moiety is prone to hydrolysis, forming sulfonic acid derivatives .
- Liver Microsome Studies : Assess metabolic pathways using human liver microsomes. The chlorosulfonyl group may enhance susceptibility to cytochrome P450-mediated oxidation, requiring stabilization via prodrug strategies .
Q. What computational methods are effective for predicting PDE5 inhibition activity?
- Docking Simulations : Use AutoDock Vina to model interactions with the PDE5 catalytic domain (PDB: 1TBF). Focus on hydrogen bonding between the sulfonyl group and Gln817 and hydrophobic interactions with the propyl chain .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and topological indices from analogs (e.g., sildenafil derivatives). Validate with in vitro PDE5 inhibition assays .
Q. How can structural modifications at the 5-position enhance selectivity for kinase targets?
- Analog Synthesis : Replace the chlorosulfonyl group with acetyl or nitrile moieties. For example, 5-(5-acetyl-2-ethoxyphenyl) analogs showed improved selectivity for MAPK pathways in preliminary screens .
- Kinase Profiling : Use Eurofins KinaseProfiler™ to test 400+ kinases. Compare inhibition profiles to identify selectivity trends linked to substituent electronegativity .
Q. Notes for Methodological Rigor
- Contradiction Handling : Conflicting CAS numbers (e.g., 139756-21-1 vs. 139756-30-2) arise from structural analogs; always verify identity via HRMS and elemental analysis .
- Advanced Characterization : Combine NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) for unambiguous assignment .
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOSOSBFSYZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461096 | |
Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-22-2 | |
Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.